molecular formula C15H26O4 B14637954 4-Methyl-2,7-dipropyloct-4-enedioic acid CAS No. 55005-89-5

4-Methyl-2,7-dipropyloct-4-enedioic acid

Cat. No.: B14637954
CAS No.: 55005-89-5
M. Wt: 270.36 g/mol
InChI Key: FYXFXRGUBMVJSJ-UHFFFAOYSA-N
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Description

4-Methyl-2,7-dipropyloct-4-enedioic acid is an organic compound with the molecular formula C15H26O4. It contains 15 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms This compound is characterized by its unique structure, which includes a methyl group and two propyl groups attached to an octenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,7-dipropyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,7-dipropyloct-4-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the double bond, leading to the formation of diols or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bond can yield diols, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

4-Methyl-2,7-dipropyloct-4-enedioic acid has several scientific research applications across various fields:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2,7-dipropyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,7-dipropyloct-4-enedioic acid is unique due to its specific combination of functional groups and structural features. Unlike 4-Methylpropiophenone, which is primarily used in organic synthesis, this compound has broader applications in chemistry, biology, medicine, and industry. Additionally, its structure allows for diverse chemical reactions, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

55005-89-5

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

4-methyl-2,7-dipropyloct-4-enedioic acid

InChI

InChI=1S/C15H26O4/c1-4-6-12(14(16)17)9-8-11(3)10-13(7-5-2)15(18)19/h8,12-13H,4-7,9-10H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

FYXFXRGUBMVJSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=C(C)CC(CCC)C(=O)O)C(=O)O

Origin of Product

United States

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